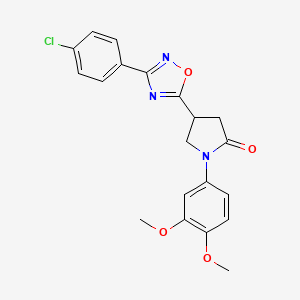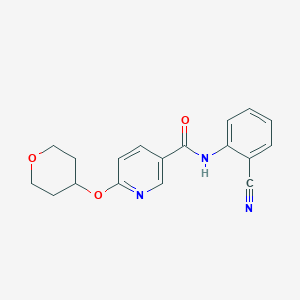
N-(2-cyanophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, also known as TPN-171, is a synthetic compound that belongs to the class of nicotinamide adenine dinucleotide (NAD+) dependent enzymes inhibitors. It is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), which is a key enzyme involved in the biosynthesis of NAD+. TPN-171 has shown great potential in various scientific research applications, including cancer treatment, metabolic disorders, and neurodegenerative diseases.
Applications De Recherche Scientifique
Enzymatic Inhibition in Mycobacterium tuberculosis
Research on nicotinamidase/pyrazinamidase (PncA), which is part of the NAD+ salvage pathway in Mycobacterium tuberculosis, reveals its role in hydrolyzing nicotinamide to produce nicotinic acid and its prodrug, pyrazinamide, to its active form, pyrazinoic acid. This process is crucial for the multidrug treatment of tuberculosis (TB). A study found that solvent deuterium kinetic isotope effects confirmed the involvement of a thiol group in the mechanism of PncA catalysis, proposing a mechanism similar to the nitrilase superfamily. This study also identified 3-pyridine carboxaldehyde as a competitive inhibitor and pyrazinecarbonitrile as an irreversible inactivator of PncA, highlighting potential pathways for therapeutic interventions against TB (Seiner, Hegde, & Blanchard, 2010).
Corrosion Inhibition
Nicotinamide derivatives have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solution. Research indicates that these derivatives act as mixed-type corrosion inhibitors by suppressing both anodic and cathodic processes. The adsorption of these inhibitors on mild steel surfaces obeys the Langmuir isotherm model, suggesting a systematic approach to mitigating corrosion through molecular interaction. This study contributes to the development of more effective corrosion inhibitors for industrial applications (Chakravarthy, Mohana, & Kumar, 2014).
Metabolic Effects in Cancer Cells
The role of Nicotinamide phosphoribosyltransferase (NAMPT) in cellular bioenergetics and its potential as a therapeutic target has been explored in the context of human cancer cells. A metabolomics analysis of the effects of NAMPT inhibition on metabolic pathways revealed significant alterations in amino acids metabolism, purine and pyrimidine metabolism, glycolysis, the citric acid cycle (TCA), and the pentose phosphate pathway. This study provides insights into the pharmacological potential of targeting NAMPT for cancer therapy, emphasizing the utility of global metabolomics in understanding the drug mechanism at the cellular level (Tolstikov, Nikolayev, Dong, Zhao, & Kuo, 2014).
Therapeutic Potential in Gastric Lesions
1-Methylnicotinamide (MNA), a major derivative of nicotinamide, has been investigated for its therapeutic potential against acute gastric lesions induced by stress. Findings indicate that MNA inhibits gastric acid secretion, attenuates gastric lesions, increases gastric mucosal blood flow, and enhances plasma calcitonin gene-related peptide (CGRP) levels. This study highlights the gastroprotective effects of MNA through mechanisms involving prostacyclin (PGI2) generation, antioxidizing enzyme superoxide dismutase (SOD) activity, and reduction in lipid peroxidation, offering a promising approach for gastric mucosal defense (Brzozowski et al., 2008).
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c19-11-13-3-1-2-4-16(13)21-18(22)14-5-6-17(20-12-14)24-15-7-9-23-10-8-15/h1-6,12,15H,7-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZPHNDECLZLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]azepine](/img/structure/B2582615.png)

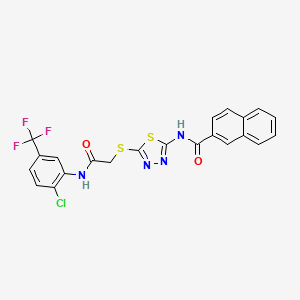
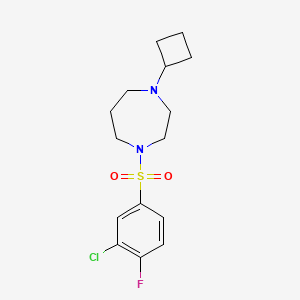
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2582623.png)
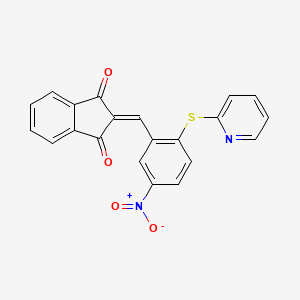
![[4-Chloro-2-(dimethylamino)phenyl]methanol](/img/structure/B2582630.png)
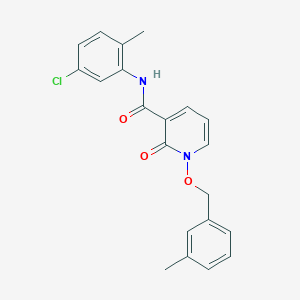
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2582633.png)
![N-[(5-Phenyl-1,3-thiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2582634.png)
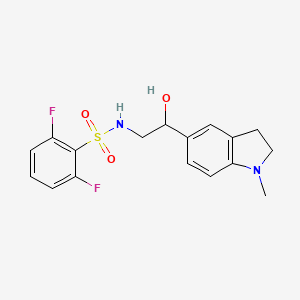
![1-[4-(2-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2582636.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2582637.png)
